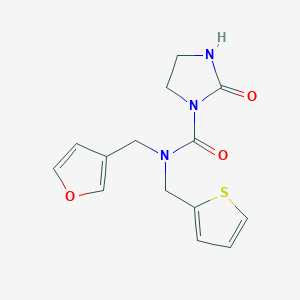

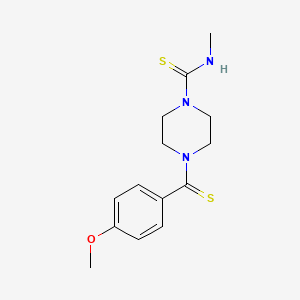

N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide, also known as FTI-277, is a small molecule inhibitor that targets the farnesyltransferase enzyme. This enzyme is responsible for the post-translational modification of several oncogenic proteins, including Ras, which is frequently mutated in cancer. FTI-277 has been extensively studied for its potential as an anticancer drug, and its synthesis, mechanism of action, and biochemical and physiological effects have been thoroughly investigated.

Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis and Molecular Interactions

Compounds featuring furan and thiophene moieties, similar to the structure , have been studied for their roles in catalytic processes and molecular interactions. For example, palladium-catalyzed condensation reactions involving N-aryl imines and alkynylbenziodoxolones form multisubstituted furans, illustrating the potential of furan-containing compounds in synthetic chemistry to create complex molecules with diverse functional groups (Lu, Wu, & Yoshikai, 2014).

Pharmaceutical and Medicinal Chemistry

Research into the synthesis and reactivity of furan and thiophene derivatives reveals their potential utility in pharmaceutical applications. Furan-amidines, including those with thiophene substitutions, have been evaluated as inhibitors of enzymes like NQO2, which is of interest in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018). These findings suggest that compounds with furan and thiophene cores may serve as leads for drug development.

Protective Groups in Organic Synthesis

The chemoselective protection of heteroaromatic aldehydes, including those derived from furan and thiophene, demonstrates the importance of such structures in synthetic chemistry. These compounds can be transformed into imidazolidine derivatives, serving as intermediates or protective groups during complex molecule synthesis (Carpenter & Chadwick, 1985).

Antimicrobial and Antiviral Research

Compounds based on furan and thiophene have shown potential in antimicrobial and antiviral research. For instance, heterocyclic compounds derived from furanone exhibited promising activity against the avian influenza virus (H5N1), suggesting that furan and thiophene derivatives could contribute to the development of new antiviral agents (Flefel et al., 2012).

Corrosion Inhibition

Furan derivatives have also been explored as corrosion inhibitors, indicating the potential application of such compounds in materials science. Amino acid compounds with furan moieties were studied for their effectiveness in inhibiting corrosion of N80 steel in HCl solution, demonstrating the diverse applications of furan-containing compounds beyond pharmaceuticals (Yadav, Sarkar, & Purkait, 2015).

Eigenschaften

IUPAC Name |

N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-13-15-4-5-17(13)14(19)16(8-11-3-6-20-10-11)9-12-2-1-7-21-12/h1-3,6-7,10H,4-5,8-9H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXFTKLRNBMESP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(4-chlorophenyl)cyclopentanecarbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2417556.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2417558.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2417561.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2417564.png)

![N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride](/img/structure/B2417565.png)

![2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2417566.png)

![N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide](/img/structure/B2417567.png)

![N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2417574.png)